L-750,667 trihydrochloride
CAS No.: 1021868-80-3
Cat. No.: VC0532255
Molecular Formula: C18H22Cl3IN4
Molecular Weight: 527.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021868-80-3 |
---|---|
Molecular Formula | C18H22Cl3IN4 |
Molecular Weight | 527.7 g/mol |
IUPAC Name | 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |
Standard InChI | InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H |
Standard InChI Key | YOURSPNOEWYAKO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl |
Canonical SMILES | C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Basic Molecular Properties
L-750,667 trihydrochloride belongs to the azaindole chemical class, characterized by a pyrrolo[2,3-b]pyridine core fused with a piperazine-iodophenyl substituent. Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 1021868-80-3 |
Molecular Formula | C₁₈H₂₂Cl₃IN₄ |
Molecular Weight | 527.7 g/mol |
Purity | >98% (HPLC) |
Solubility | Water-soluble (trihydrochloride salt form) |
The trihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies . X-ray crystallography reveals that the iodine atom at the 4-position of the phenyl group contributes to optimal receptor binding geometry .
Synthesis and Stability
Industrial-scale synthesis methods remain proprietary, but laboratory protocols involve:
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Azaindole Core Formation: Cyclization of 2-aminopyridine derivatives with ketones under acidic conditions.
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Piperazine Substitution: Coupling the azaindole intermediate with 4-(4-iodophenyl)piperazine using Buchwald-Hartwig amination.
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Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride form .
Stability studies indicate the compound remains intact for 24 months at -20°C in anhydrous conditions, though light exposure accelerates degradation .
Pharmacological Profile
Receptor Selectivity and Binding Kinetics
L-750,667 trihydrochloride exhibits exceptional selectivity across dopamine receptor subtypes:
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D4) |
---|---|---|
D4 | 0.51 | 1 |
D2 | >1,000 | >1,960 |
D3 | >1,000 | >1,960 |
D1/D5 | >10,000 | >19,600 |
Radioligand displacement assays using [¹²⁵I]L-750,667 demonstrate a single high-affinity binding site (Kd = 0.16 nM) in human D4-expressing cells . The binding is stereoselective, with (+)-butaclamol showing 100-fold higher affinity than its (-)-enantiomer .
Functional Antagonism
In human embryonic kidney (HEK) cells expressing D4 receptors, L-750,667:
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Blocks G Protein-Coupled Inward Rectifying Potassium (GIRK) Channels: IC₅₀ = 45 nM in oocyte models
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Attenuates Na⁺-K⁺-ATPase Activity: Reduces insulin receptor-induced sodium reabsorption in renal proximal tubule cells
Research Applications in Disease Models
Schizophrenia
D4 receptors are enriched in prefrontal cortical regions implicated in working memory deficits. L-750,667 reverses phencyclidine-induced cognitive impairments in rodent models, suggesting D4 antagonism may improve executive function without extrapyramidal side effects .
Attention Deficit Hyperactivity Disorder (ADHD)
In spontaneously hypertensive rats (SHRs), a validated ADHD model, L-750,667 normalizes dopamine transporter (DAT) surface expression in striatal synaptosomes (p < 0.01 vs. untreated SHRs) .
Hypertension and Renal Dysregulation
Hypertensive rats exhibit disrupted D4-insulin receptor crosstalk in renal proximal tubules:
Parameter | WKY Rats | SHRs |
---|---|---|
D4-Mediated IR Downregulation | Present (↓50% IR expression) | Absent |
Na⁺-K⁺-ATPase Inhibition | 68 ± 7% reduction | No significant change |
Calcium signaling mediates this effect, as chelating extracellular Ca²⁺ or blocking IP3 receptors abolishes D4’s action on insulin receptors .
Neurodegenerative Diseases
In vitro models demonstrate L-750,667’s neuroprotective effects:
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Mitochondrial Protection: Increases ATP production by 40% in rotenone-treated neurons
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Anti-Inflammatory Action: Reduces IL-6 and TNF-α secretion by 60% in microglial cultures
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Amyloid-β Clearance: Enhances phagocytosis by 2.3-fold in Aβ-exposed astrocytes
Comparative Analysis with Related Compounds
L-745,870 Trihydrochloride
This structurally similar D4 antagonist differs in substituents and selectivity profile:
Parameter | L-750,667 | L-745,870 |
---|---|---|
4-Substituent | Iodophenyl | Chlorophenyl |
D4 Ki | 0.51 nM | 0.43 nM |
D2/D3 Selectivity | >2,000-fold | >2,300-fold |
5-HT2A Affinity | Negligible | 1,100 nM |
While both compounds are research tools, L-750,667’s iodine moiety facilitates radioligand development for PET imaging .
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